REACTION_CXSMILES
|
CN(C)C([N:5]1[CH:9]=[C:8]([CH2:10][CH2:11][CH2:12][O:13][Si](C)(C)C)[N:7]=[CH:6]1)=O.Br[CH2:20][C:21]1[CH:26]=[CH:25][C:24]([C:27]#[N:28])=[CH:23][CH:22]=1>C(#N)C.Cl>[C:27]([C:24]1[CH:25]=[CH:26][C:21]([CH2:20][N:7]2[C:8]([CH2:10][CH2:11][CH2:12][OH:13])=[CH:9][N:5]=[CH:6]2)=[CH:22][CH:23]=1)#[N:28]
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Name
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1-dimethylcarbamoyl-4-(3-trimethylsilyloxypropyl) -1H-imidazole
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Quantity
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97 g
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Type
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reactant
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Smiles
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CN(C(=O)N1C=NC(=C1)CCCO[Si](C)(C)C)C
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Name
|
|
Quantity
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72 g
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Type
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reactant
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Smiles
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BrCC1=CC=C(C=C1)C#N
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution is cooled to 0° in an ice bath
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Type
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CUSTOM
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Details
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ammonia gas is bubbled in for a few minutes
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Type
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CUSTOM
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Details
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The mixture is then evaporated in vacuo
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Type
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CUSTOM
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Details
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to give a semisolid which
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Type
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EXTRACTION
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Details
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is extracted with ether
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Type
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EXTRACTION
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Details
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the mixture is then extracted with methylene chloride
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Type
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WASH
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Details
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The methylene chloride extracts are washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
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evaporated
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Type
|
CUSTOM
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Details
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to give a semi-solid which
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Type
|
CUSTOM
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Details
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is triturated with cold acetone
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Reaction Time |
15 min |
Name
|
|
Type
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product
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Smiles
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C(#N)C1=CC=C(C=C1)CN1C=NC=C1CCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |